Isopropyl-thiazol-2-ylmethyl-amine
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Overview
Description
Isopropyl-thiazol-2-ylmethyl-amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl-thiazol-2-ylmethyl-amine typically involves the formation of the thiazole ring followed by the introduction of the isopropyl and amine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of α-haloketones with thiourea can yield thiazole derivatives .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve multi-step processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods for this compound would depend on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: Isopropyl-thiazol-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Isopropyl-thiazol-2-ylmethyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiazole derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Isopropyl-thiazol-2-ylmethyl-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Thiazole: The parent compound with a simple thiazole ring.
2,4-Disubstituted thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring and exhibit diverse biological activities.
Uniqueness: Isopropyl-thiazol-2-ylmethyl-amine is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other thiazole derivatives. Its isopropyl and amine groups can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H12N2S |
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Molecular Weight |
156.25 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-6(2)9-5-7-8-3-4-10-7/h3-4,6,9H,5H2,1-2H3 |
InChI Key |
NMLFQGGSZUWMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=NC=CS1 |
Origin of Product |
United States |
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